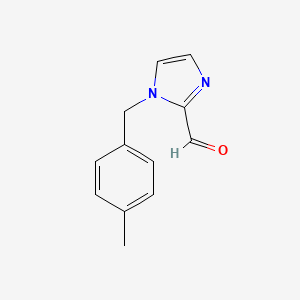

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-2-4-11(5-3-10)8-14-7-6-13-12(14)9-15/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVIOLWTWUKAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CN=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-methylbenzyl)-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of viable synthetic strategies. The core of this guide focuses on a robust and efficient two-step pathway commencing with the synthesis of the versatile intermediate, 1H-imidazole-2-carbaldehyde, followed by a regioselective N-alkylation. An alternative route, involving the initial N-alkylation of imidazole followed by C2-formylation, is also discussed. Each protocol is presented with the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Retrosynthetic Analysis

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative whose structural motifs—the N-benzyl imidazole and the reactive aldehyde group—make it a valuable precursor for the synthesis of a wide array of more complex molecules and pharmaceutical agents.[1] The aldehyde functionality allows for diverse chemical modifications, while the imidazole core is a privileged scaffold in drug design, known for its ability to participate in various biological interactions.[2]

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to two distinct strategic approaches (Figure 1).

-

Strategy A (N-C Bond Disconnection): This approach involves the N-alkylation of a pre-formed imidazole-2-carbaldehyde precursor with a suitable 4-methylbenzyl electrophile. This is often the preferred route due to the commercial availability and well-established synthesis of imidazole-2-carbaldehyde.

-

Strategy B (C-C Bond Disconnection): This alternative strategy begins with the synthesis of 1-(4-methylbenzyl)-1H-imidazole, followed by the introduction of the formyl group at the C2 position of the imidazole ring.

This guide will first detail the synthesis and protocols for Strategy A, followed by a discussion of the alternative pathway, Strategy B.

Primary Synthetic Pathway: N-Alkylation of 1H-Imidazole-2-carbaldehyde

This pathway is highly efficient and proceeds in two main stages: first, the synthesis of the key precursor, 1H-imidazole-2-carbaldehyde, and second, its N-alkylation with 4-methylbenzyl halide.

Stage 1: Synthesis of the Precursor, 1H-Imidazole-2-carbaldehyde

The synthesis of 1H-imidazole-2-carbaldehyde is a critical first step. Several methods have been established, with two of the most reliable being formylation via lithiation and a multi-step procedure detailed in Organic Syntheses.[3][4]

This modern approach involves a halogen-metal exchange followed by quenching with a formylating agent, offering excellent yields.[5] The mechanism relies on the generation of a highly nucleophilic 2-lithioimidazole species, which readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 2-bromo-1H-imidazole (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Cool the solution to 0 °C using an ice bath. Slowly add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq.) over 5 minutes. Stir the mixture for an additional 5-10 minutes at 0 °C.

-

Lithiation: While maintaining the temperature below 20 °C, add a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (2.0 eq.) dropwise over 5 minutes. Stir the resulting mixture for 30 minutes. The use of n-BuLi ensures complete deprotonation at the C2 position.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.0 eq.) to the reaction mixture. Allow the solution to slowly warm to room temperature over 30 minutes. To drive the reaction to completion, an additional volume of DMF may be added.[5]

-

Workup and Purification: Quench the reaction by carefully adding water at a temperature below 20 °C. Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate. Combine the organic phases, filter through a pad of silica gel, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1H-imidazole-2-carbaldehyde as a light yellow solid.[5][6]

A well-established, multi-step route for the large-scale synthesis of 1H-imidazole-2-carbaldehyde starts from basic precursors like imidazole and benzoyl chloride.[4] This robust procedure involves the formation of a complex intermediate which, after hydrogenation and hydrolysis, yields the desired aldehyde.[3][4] While requiring more steps, it utilizes inexpensive starting materials and is highly reproducible.[4]

Sources

- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde chemical properties

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde: A Comprehensive Technical Guide for Drug Development and Synthetic Chemistry

Executive Summary

In the landscape of modern medicinal chemistry and organometallic ligand design, functionalized imidazoles serve as privileged scaffolds. 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (CAS: 1249710-80-2) represents a highly specialized, sterically tuned building block[1]. By appending a lipophilic 4-methylbenzyl moiety to the N1 position of the biologically active 1H-imidazole-2-carboxaldehyde core, this compound offers unique physicochemical properties. It is primarily utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including poly(ADP-ribose) polymerase (PARP) inhibitors[2], and as a precursor for tridentate Schiff-base ligands in coordination chemistry[3].

This whitepaper provides an in-depth analysis of its chemical properties, mechanistic reactivity, and validated synthetic workflows, designed to equip researchers with actionable, self-validating protocols.

Physicochemical Properties & Structural Analysis

The structural architecture of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde dictates its reactivity. The electron-withdrawing nature of the C2-aldehyde group significantly alters the electron density of the imidazole ring, while the bulky 4-methylbenzyl group at N1 provides steric shielding and enhanced lipophilicity, crucial for crossing lipid bilayers in pharmacological applications.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde |

| CAS Registry Number | 1249710-80-2[1] |

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| Functional Groups | Imidazole core, Aldehyde (-CHO), Benzyl linker, Methylarene |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Imidazole N3) |

| Predicted LogP | ~2.1 (Enhances lipophilicity compared to parent compound) |

| Appearance | White to light-yellow solid (analogous to benzyl derivatives)[4] |

Mechanistic Reactivity & Applications

Schiff Base Formation and Ligand Design

The C2-aldehyde is highly electrophilic and readily undergoes condensation reactions with primary amines (such as beta-alanine and 2-aminobenzoic acid) to form Schiff bases[5]. The presence of the N1-benzyl group prevents tautomerization of the imidazole ring, locking the molecule into a specific conformation that is highly favorable for coordinating transition metals (e.g., Cu, Zn, Ru) in a tridentate fashion.

Pharmacological Utility: PTP1B and PARP Inhibition

The parent scaffold, 1H-imidazole-2-carboxaldehyde, is a documented inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway[5]. N-alkylation with a 4-methylbenzyl group enhances the molecule's binding affinity to hydrophobic pockets within allosteric sites. Furthermore, derivatives of this class have been extensively cited in patent literature (e.g., WO2011130661) as critical intermediates in the synthesis of dihydropyridophthalazinone-based PARP inhibitors, which are pivotal in targeted oncology therapies for BRCA-mutated cancers[2].

Mechanism of action for imidazole-2-carboxaldehyde derivatives in PTP1B inhibition.

Experimental Protocol: Self-Validating Synthetic Workflow

To synthesize 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde, an SN2 N-alkylation of 1H-imidazole-2-carboxaldehyde is performed.

Causality of Reagent Selection:

-

Base (Potassium Carbonate - K2CO3 ): The aldehyde group at C2 withdraws electron density, lowering the pKa of the N-H proton to ~11.5. A mild base like K2CO3 is perfectly calibrated to deprotonate the imidazole without triggering base-catalyzed side reactions (e.g., Cannizzaro reaction) on the aldehyde[6].

-

Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent. It aggressively solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic, thereby accelerating the SN2 attack on the 4-methylbenzyl chloride.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 1H-imidazole-2-carboxaldehyde (1.0 eq, 10 mmol) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous K2CO3 (1.5 eq, 15 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. The mixture will transition to a slight yellow hue as the imidazolide anion forms.

-

Alkylation: Slowly add 4-methylbenzyl chloride (1.1 eq, 11 mmol) dropwise via syringe over 10 minutes.

-

Reaction Propagation: Heat the reaction mixture to 60°C and stir for 4–6 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (Silica gel, 1:1 Hexane/Ethyl Acetate). The starting material ( Rf ~0.2) should disappear, replaced by a new, less polar UV-active spot ( Rf ~0.6).

-

Workup: Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4 .

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde.

Synthetic workflow for the N-alkylation of 1H-imidazole-2-carboxaldehyde via SN2 mechanism.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

-

1H NMR ( CDCl3 , 400 MHz): Look for the diagnostic aldehyde proton singlet at ~9.8 ppm. The benzylic CH2 protons will appear as a sharp singlet around 5.5 ppm, confirming N-alkylation. The imidazole backbone protons will present as two doublets between 7.1 and 7.3 ppm.

-

LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 201.1.

By strictly controlling the basicity of the environment and utilizing the steric directing effects of the N-benzyl group, researchers can reliably synthesize and scale this compound for downstream high-throughput screening or API manufacturing.

References

-

ChemSrc. "1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde - CAS 1249710-80-2." ChemSrc Database. Available at:[Link]

-

World Intellectual Property Organization (WIPO). "WO2011130661 - METHODS OF USING DIHYDROPYRIDOPHTHALAZINONE INHIBITORS OF POLY (ADP-RIBOSE)POLYMERASE (PARP)." WIPO Patentscope. Available at:[Link]

-

Thermo Fisher Scientific. "Imidazole-2-carboxaldehyde, 97%." Fisher Scientific Catalog. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "1-benzyl-1H-imidazole-2-carbaldehyde | CID 139082." PubChem Database. Available at: [Link]

Sources

- 1. 1249710-80-2_CAS号:1249710-80-2_1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde - 化源网 [m.chemsrc.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Imidazole-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. 1-benzyl-1H-imidazole-2-carbaldehyde | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazole-2-carboxaldehyde | 10111-08-7 [chemicalbook.com]

- 6. CAS 10111-08-7: Imidazole-2-carboxaldehyde | CymitQuimica [cymitquimica.com]

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde IUPAC name

An In-depth Technical Guide to 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a proton donor, proton acceptor, and metal-coordinating ligand make it a versatile component in drug design.[1][2] This technical guide provides a comprehensive overview of a specific, functionalized derivative: 1-(4-methylbenzyl)-1H-imidazole-2-carbaldehyde. We will delve into its systematic nomenclature, detailed synthetic protocols with mechanistic considerations, in-depth structural elucidation via spectroscopic methods, and explore its chemical reactivity. Furthermore, we will contextualize its potential as a valuable building block in modern drug discovery programs, drawing parallels with other bioactive imidazole-containing molecules. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structure is an imidazole ring substituted at two positions: the N-1 nitrogen atom bears a 4-methylbenzyl group, and the C-2 carbon atom is functionalized with a carbaldehyde (formyl) group.

-

IUPAC Name: 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

-

Synonyms: 1-(p-tolyl-methyl)-1H-imidazole-2-carboxaldehyde

-

Molecular Formula: C₁₂H₁₂N₂O

-

Molecular Weight: 200.24 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

| Property | Value | Notes |

| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula C₁₂H₁₂N₂O.[3] |

| Form | Solid | Expected to be a crystalline solid at room temperature.[4][5] |

| Color | White to light yellow | Typical appearance for imidazole aldehydes.[4][5] |

| Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like DMF, DMSO, and chlorinated solvents.[4] |

| Stability | Stable under standard laboratory conditions | Generally stable, though aldehydes can be prone to oxidation.[4][6] |

Synthesis and Mechanistic Insights

The synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is most logically achieved through a two-step sequence: (A) N-alkylation of a suitable imidazole precursor, followed by (B) formylation at the C-2 position. The choice of starting material and reaction order is critical for achieving high regioselectivity and yield.

Synthetic Strategy: N-Alkylation followed by Formylation

The most direct route involves first attaching the 4-methylbenzyl group to the imidazole nitrogen, followed by introducing the aldehyde functionality. Starting with 1H-imidazole-2-carbaldehyde and attempting N-alkylation is less ideal, as the aldehyde's electron-withdrawing nature can complicate the reaction, and the aldehyde itself can react under basic conditions. Therefore, starting with a C-2 protected or unsubstituted imidazole is preferable.

A robust approach begins with the N-alkylation of imidazole itself, followed by a regioselective formylation.

Caption: Synthetic workflow for 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde.

Experimental Protocol

Step A: Synthesis of 1-(4-Methylbenzyl)-1H-imidazole

This step involves a standard nucleophilic substitution reaction. The imidazole anion, generated in situ by a base, acts as the nucleophile, displacing the halide from 4-methylbenzyl bromide.

-

Reagent Setup: To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the imidazole nitrogen. The imidazole ring is amphoteric, but a strong base readily removes the N-1 proton.[6]

-

Alkylation: Add a solution of 4-methylbenzyl bromide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 1-(4-methylbenzyl)-1H-imidazole as a pure compound.

Step B: Synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Formylation of the C-2 position of the N-substituted imidazole is achieved via metallation followed by quenching with a formylating agent.[7] The C-2 proton of imidazole is the most acidic ring proton and can be selectively removed by a strong organolithium base.

-

Reagent Setup: Dissolve 1-(4-methylbenzyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Lithiation (Metallation): Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C. The solution will typically change color upon formation of the 2-lithio-imidazole intermediate. Stir for 1 hour at -78 °C. This deprotonation is highly regioselective for the C-2 position.[7]

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the cold solution. The lithium-intermediate attacks the carbonyl carbon of DMF.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by flash column chromatography to afford the final product, 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde.[7]

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[8][9][10]

Table 2: Predicted Spectroscopic Data for 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

| Technique | Data and Interpretation |

| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO). δ ~7.5-7.7 ppm (s, 1H): Imidazole C2-H proton is absent, but C4-H or C5-H will be downfield. δ ~7.1-7.4 ppm (m, 6H): Aromatic protons from the benzyl ring (AA'BB' system, 4H) and the two imidazole ring protons (2H). δ ~5.4-5.6 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-). δ ~2.3-2.4 ppm (s, 3H): Methyl protons of the tolyl group (-CH₃). |

| ¹³C NMR | δ ~185-190 ppm: Aldehyde carbonyl carbon (C=O). δ ~145-150 ppm: Imidazole C2 carbon attached to the aldehyde. δ ~125-140 ppm: Aromatic and imidazole carbons (6 carbons from benzyl, 2 from imidazole). δ ~50-55 ppm: Methylene carbon (-CH₂-). δ ~20-22 ppm: Methyl carbon (-CH₃). |

| IR (Infrared) | ~2820 & ~2720 cm⁻¹: C-H stretch (Fermi doublet) characteristic of aldehydes. ~1680-1700 cm⁻¹: Strong C=O stretch of the conjugated aldehyde. ~1610, 1515, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and imidazole rings. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |

| MS (Mass Spec) | m/z = 200.09 [M]⁺: Molecular ion peak. m/z = 171 [M-CHO]⁺: Fragment corresponding to the loss of the formyl group. m/z = 105 [C₈H₉]⁺: Fragment corresponding to the 4-methylbenzyl (tolyl-methyl) cation. |

Chemical Reactivity and Derivatization Potential

The title compound possesses two key reactive sites: the aldehyde group and the imidazole ring system, making it a versatile scaffold for further chemical modification.

-

Reactions at the Aldehyde Group: The formyl group is a synthetic handle for a wide range of transformations.[11]

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (1-(4-methylbenzyl)-1H-imidazole-2-carboxylic acid) using reagents like potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).

-

Reduction: Can be selectively reduced to the primary alcohol ( (1-(4-methylbenzyl)-1H-imidazol-2-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines.

-

Wittig Reaction: Olefination with phosphorus ylides provides a route to vinyl-substituted imidazoles.[11]

-

Condensation Reactions: Forms Schiff bases (imines) upon reaction with primary amines and oximes with hydroxylamine.[12] These reactions are fundamental in creating diverse libraries of compounds for biological screening.

-

-

Reactions at the Imidazole Ring: While the N-1 and C-2 positions are substituted, the C-4 and C-5 positions are available for electrophilic substitution, although this can be challenging. Halogenation (e.g., with NBS or NCS) could potentially occur at these positions under specific conditions.

Caption: Key reactivity pathways for derivatization of the title compound.

Relevance in Medicinal Chemistry and Drug Development

The imidazole scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs like the antifungal ketoconazole, the antibiotic metronidazole, and the anticancer agent dacarbazine.[6][13] The significance of this heterocyclic system stems from its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[2]

The title compound, 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde, serves as a key intermediate for synthesizing novel therapeutic agents.

-

Kinase Inhibition: Many kinase inhibitors feature an N-substituted heterocyclic core that occupies the ATP-binding pocket. The 1-(4-methylbenzyl) group can be tailored to interact with specific hydrophobic regions of a kinase, while the aldehyde can be elaborated into structures that form crucial hydrogen bonds.[2][14]

-

Anticancer and Antiviral Potential: Substituted imidazoles are widely explored as anticancer and antiviral agents.[14][15] Derivatives synthesized from this aldehyde could be screened for activity against various cancer cell lines or viral targets. The imidazole core can interact with biological targets through various mechanisms, including DNA intercalation.[16]

-

Antimicrobial and Antifungal Agents: The imidazole ring is famous for its role in antifungal drugs. New derivatives can be synthesized and tested for their efficacy against resistant bacterial and fungal strains.[13]

-

PTP1B Inhibition: Imidazole-2-carboxaldehyde itself has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment.[11][17] N-1 substituted analogs are logical next-generation compounds to explore for enhanced potency and selectivity.

Conclusion

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is a strategically important molecule that combines the privileged imidazole scaffold with a versatile aldehyde functional group. Its synthesis is achievable through well-established organic chemistry methodologies, primarily involving sequential N-alkylation and C-2 formylation. The presence of the reactive aldehyde group opens up a multitude of pathways for chemical derivatization, enabling the creation of diverse molecular libraries. Given the proven track record of substituted imidazoles in a vast range of therapeutic areas, this compound represents a valuable and promising building block for the discovery and development of next-generation pharmaceuticals.

References

-

Bastos, L. F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(15), 5769. Available at: [Link]

-

MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

-

Taylor & Francis Online. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

-

Azzam, S. H. S., & Pasha, M. A. (2023, July 28). A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. ResearchGate. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

-

ResearchGate. (n.d.). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Available at: [Link]

-

PubMed. (2025, January 5). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available at: [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available at: [Link]

-

Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

-

JScholar Publishers. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Available at: [Link]

-

SpectraBase. 1H-Imidazole-2-carbaldehyde, 1-phenyl-. Available at: [Link]

-

Semantic Scholar. (2010, April 21). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Available at: [Link]

-

Zhang, Z.-Y., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Heterocyclic Chemistry, 50(S1), E1-E6. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. echemi.com [echemi.com]

- 4. CAS 10111-08-7: Imidazole-2-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 5. L13883.14 [thermofisher.com]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jscholaronline.org [jscholaronline.org]

- 10. asianpubs.org [asianpubs.org]

- 11. guidechem.com [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. medchemexpress.com [medchemexpress.com]

The Physicochemical Privilege of the Imidazole Moiety in Rational Drug Design

Executive Summary & Structural Foundations

In the landscape of medicinal chemistry, the imidazole moiety stands as a privileged scaffold, uniquely capable of navigating complex biological microenvironments. As a five-membered planar aromatic heterocycle containing two sp2 hybridized nitrogen atoms, imidazole exhibits a remarkable degree of physicochemical versatility[1].

Operating with a pKa of approximately 7.0, the imidazole ring is amphoteric, existing in a dynamic tautomeric equilibrium at physiological pH[2]. This highly polar, water-soluble nature allows it to act simultaneously as a hydrogen bond donor and acceptor[2][3]. Consequently, the imidazole nucleus is frequently deployed as a bioisostere for triazoles, pyrazoles, and thiazoles to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds[3]. As a Senior Application Scientist, I approach the imidazole ring not merely as a structural building block, but as a programmable molecular warhead capable of executing two distinct pharmacological directives: direct metalloprotein coordination and precise kinase hinge-region hydrogen bonding.

Mechanistic Paradigms in Target Engagement

Metalloprotein Coordination: The CYP51 Paradigm

The most historically significant application of the imidazole moiety is in the design of antifungal agents targeting lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for ergosterol biosynthesis[4][5].

The mechanism of action is fundamentally driven by transition metal coordination geometry. The unprotonated nitrogen (N3) of the imidazole ring acts as a potent Lewis base. Upon penetrating the enzyme's active site, this nitrogen donates its lone pair of electrons to form a coordinate covalent bond directly with the ferric (Fe3+) iron of the heme prosthetic group[6]. This non-competitive binding event displaces the native diatomic oxygen ligand, sterically occluding the active site and completely arresting the 14α-demethylation of lanosterol[4][6]. The resulting accumulation of toxic 14α-methylated sterols disrupts the fungal cell membrane's lipid bilayer, culminating in cell death[2][7].

Mechanism of CYP51 inhibition via imidazole-heme iron coordination.

Kinase Hinge Region Binding

Beyond metalloenzymes, the imidazole nucleus has emerged as a highly effective scaffold for targeting the ATP-binding hinge region of kinases[8]. To competitively inhibit a kinase, a small molecule must mimic the intricate hydrogen-bonding network typically engaged by the adenine ring of ATP.

Imidazole derivatives, such as 4-aminoimidazoles and 2,4-1H-imidazole carboxamides, achieve this through precise topological alignment[8][9]. In the inhibition of Janus kinase 2 (JAK2), X-ray crystallography reveals that the imidazole ring establishes a critical acceptor-donor hydrogen-bonding motif with the backbone carbonyl of glutamate (E930) and the amide nitrogen of leucine (L932)[10]. Similarly, structure-based drug design (SBDD) has leveraged the imidazole core to develop potent inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1). In these molecules, the core imidazole anchors the compound to the hinge region (forming hydrogen bonds with the M477 backbone), while peripheral substitutions dictate kinome selectivity[9][11][12].

Experimental Workflows & Validation Protocols

In drug development, empirical validation must rely on self-validating experimental systems that confirm specific mechanisms of action rather than mere phenotypic outcomes. Below are the gold-standard protocols for evaluating imidazole-based compounds.

Protocol 1: Spectrophotometric Validation of Heme Coordination (CYP51)

Purpose: To confirm that the imidazole moiety directly coordinates with the heme iron of CYP51, distinguishing it from allosteric binders. Causality: The displacement of the native axial ligand (water/oxygen) by the imidazole nitrogen alters the ligand field of the high-spin ferric heme, transitioning it to a low-spin state. This electronic shift manifests as a "Type II" difference spectrum, definitively proving active-site metal coordination[5].

Step-by-Step Methodology:

-

Protein Preparation: Purify recombinant target enzyme (e.g., Candida albicans CaCYP51) and dilute to a final concentration of 10 μM in 0.1 M Tris-HCl buffer (pH 8.1) containing 25% (wt/vol) glycerol to stabilize the protein[5].

-

Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 300 nm to 700 nm using a dual-beam UV-Vis spectrophotometer.

-

Titration: Add the imidazole compound (dissolved in DMSO) to the sample cuvette in progressive aliquots (e.g., 0.5 μM to 50 μM). Add an equivalent volume of pure DMSO to the reference cuvette to subtract solvent-induced spectral artifacts.

-

Spectral Recording: After a 3-minute equilibration period per addition, record the difference spectra.

-

Self-Validation & Analysis: A successful imidazole coordinator will produce a Type II spectrum characterized by a peak at ~427 nm and a trough at ~411 nm[5]. Plot the absorbance difference ( ΔAmax ) against ligand concentration to calculate the dissociation constant ( Kd ).

Protocol 2: TR-FRET Assay for Kinase Hinge-Binding Affinity

Purpose: To quantify the inhibitory potency ( IC50 ) of imidazole derivatives against target kinases. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates compound autofluorescence artifacts by utilizing a long-lifetime lanthanide donor (e.g., Europium). By measuring the displacement of an ATP-competitive fluorescent tracer, we isolate specific hinge-binding events from non-specific protein aggregation[12].

Step-by-Step Methodology:

-

Reagent Assembly: Prepare a master mix containing the target kinase (e.g., TAK1 or JAK2), a Europium-labeled anti-tag antibody (to bind the kinase), and a kinase-specific fluorescent tracer (e.g., Alexa Fluor 647).

-

Compound Dispensing: Use acoustic dispensing to transfer the imidazole compounds into a 384-well low-volume plate, creating a 10-point dose-response curve (10 μM down to 0.5 nM).

-

Incubation: Add the kinase/antibody/tracer master mix to the compounds. Incubate at room temperature for 60 minutes to reach thermodynamic binding equilibrium.

-

Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the sample at 337 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

-

Self-Validation & Analysis: Calculate the FRET ratio (665/615 nm). A dose-dependent decrease in the ratio indicates specific tracer displacement. The dose-response curve must plateau at both the upper and lower asymptotes to yield a reliable IC50 .

TR-FRET workflow for evaluating imidazole-based kinase hinge binders.

Quantitative Data Analysis

The structural tuning of the imidazole ring directly correlates with its biochemical potency. The table below summarizes the target-specific binding affinities achieved by optimizing the imidazole scaffold in recent drug discovery campaigns.

Table 1: Comparative Kinase Inhibitory Potency of Imidazole-Based Scaffolds

| Target Enzyme | Imidazole Scaffold Class | Inhibitory Potency ( IC50 ) | Primary Structural Interaction | Reference |

| TAK1 | 2,4-1H-imidazole carboxamide | 0.55 nM | H-bond to hinge backbone (M477) | [12] |

| JAK2 | 1-methyl-1H-imidazol-4-amine | < 3.0 nM | Acceptor-donor H-bond (L932, E930) | [10] |

| c-Src | 4-aminoimidazole | 220 nM | H-bond to hinge backbone | [8] |

| CaCYP51 | Imidazole (General Azole) | ~10-50 nM | Direct coordination to Heme Fe3+ | [5] |

References

-

Biological Significance of Imidazole-based Analogues in New Drug Development. eurekaselect.com.[Link]

-

A Review on “Imidazole and Various Biological Activities”. humanjournals.com.[Link]

-

Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. neuroquantology.com.[Link]

-

Biological Significance of Imidazole-Based Analogues in New Drug Development. researchgate.net.[Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. nih.gov. [Link]

-

CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation. researchgate.net.[Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. nih.gov.[Link]

-

Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. mdpi.com.[Link]

-

Discovery of 2,4‑1H‑Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. figshare.com.[Link]

-

Resistance to antifungals that target CYP51. nih.gov.[Link]

-

Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. acs.org.[Link]

-

Discovery of 2,4-1 H -Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. researchgate.net.[Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. nih.gov.[Link]

-

Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). asm.org.[Link]

-

Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. rsc.org.[Link]

Sources

- 1. neuroquantology.com [neuroquantology.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00461F [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acs.figshare.com [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

Comprehensive Synthesis Methodologies for N-Substituted Imidazole-2-carbaldehydes: A Technical Guide

Executive Summary

N-substituted imidazole-2-carbaldehydes (specifically 1-alkyl-1H-imidazole-2-carbaldehydes) are indispensable heterocyclic building blocks in modern drug discovery and materials science. They serve as critical precursors for the synthesis of advanced therapeutics, including heteroaromatic curcumin analogs for oncology 1[1], angiotensin II receptor blockers (ARBs)2[2], and protein tyrosine phosphatase 1B (PTP1B) inhibitors 3[3].

This technical whitepaper provides an authoritative evaluation of the three primary synthetic pathways to construct these molecules, emphasizing the mechanistic causality behind reagent selection, reaction conditions, and protocol validation.

Mechanistic Evaluation of Synthetic Strategies

Pathway A: Base-Mediated Direct N-Alkylation

The most atom-economical and direct route involves the N-alkylation of commercially available 1H-imidazole-2-carbaldehyde. The standard protocol utilizes potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF)4[4].

-

Causality of Reagent Choice: K₂CO₃ is a mild inorganic base. It is sufficiently basic to deprotonate the acidic N-H of the imidazole ring (pKa ~14.5) but not strong enough to trigger unwanted self-condensation or Cannizzaro-type reactions at the C2-formyl group. DMF is selected as a polar aprotic solvent because it poorly solvates the resulting imidazolide anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 attack on the alkyl halide.

Pathway B: Regioselective C2-Lithiation and Formylation

When starting from an N-substituted imidazole, the C2 position can be selectively formylated via directed ortho-metalation (DoM). This involves treating the 1-alkyl-1H-imidazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at cryogenic temperatures (-78 °C), followed by quenching with DMF2[2].

-

Causality of Reagent Choice: The C2 proton is the most acidic on the imidazole ring due to the inductive effects of the adjacent nitrogen atoms. Maintaining the reaction at -78 °C is critical; higher temperatures can lead to the nucleophilic addition of n-BuLi to the imine-like nitrogen (C=N bond) or cause ring-opening degradation. DMF acts as an efficient electrophilic formylating agent, trapping the organolithium intermediate.

Pathway C: Selective Oxidation of Hydroxymethyl Imidazoles

If the synthetic sequence naturally yields a (1-alkyl-1H-imidazol-2-yl)methanol derivative, it must be selectively oxidized. Dess-Martin periodinane (DMP) in dichloromethane (DCM) is the optimal reagent 5[5].

-

Causality of Reagent Choice: Primary alcohols on electron-rich heterocycles are prone to over-oxidation. Stronger oxidants like potassium permanganate (KMnO₄) will irreversibly push the oxidation state to the carboxylic acid6[6]. DMP provides mild, highly selective oxidation to the aldehyde via a cyclic hypervalent iodine transition state, preserving the integrity of the imidazole core.

Workflow Visualization

Caption: Convergent synthetic pathways for the preparation of 1-alkyl-1H-imidazole-2-carbaldehydes.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of the three synthetic pathways to guide route selection during process development.

| Metric | Pathway A (N-Alkylation) | Pathway B (C2-Lithiation) | Pathway C (DMP Oxidation) |

| Typical Yield | 75% – 90% | 60% – 80% | 85% – 95% |

| Atom Economy | High | Moderate | Low (Heavy iodine byproducts) |

| Scalability | Excellent (Kilogram scale) | Moderate (Requires cryogenic control) | Poor (DMP is shock-sensitive at scale) |

| Functional Group Tolerance | Low (Electrophiles interfere) | Low (Ketones/Esters react with n-BuLi) | High (Tolerates most functional groups) |

| Primary Limitation | Requires pre-formed aldehyde | Strict anhydrous/cryogenic conditions | Reagent cost and safety at scale |

Validated Experimental Protocols

These protocols are designed as self-validating systems. Analytical markers are embedded within the steps to ensure the scientist can verify the success of the transformation before proceeding.

Protocol A: General Procedure for Direct N-Alkylation

-

Preparation: To a flame-dried round-bottom flask, add 1H-imidazole-2-carbaldehyde (1.0 equiv, 13 mmol) and anhydrous K₂CO₃ (1.2 equiv, 16 mmol) in anhydrous DMF (13 mL).

-

Activation: Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring ensures complete deprotonation and generation of the imidazolide anion prior to electrophile introduction.

-

Alkylation: Add the alkyl bromide (1.2 equiv, 16 mmol) dropwise. Heat the reaction mixture to 50 °C and stir for 6 hours. Causality: Moderate heating overcomes the activation energy barrier for the Sₙ2 displacement while preventing thermal degradation of the formyl group.

-

Workup: Cool to room temperature. Remove inorganic solids via vacuum filtration. Dilute the filtrate with distilled water (50 mL) and extract with diethyl ether (3 × 30 mL).

-

Validation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Analytical Marker: ¹H NMR (CDCl₃) should display a sharp aldehyde singlet at ~9.8 ppm and the disappearance of the broad N-H peak at ~13.0 ppm.

Protocol B: General Procedure for C2-Lithiation and Formylation

-

Preparation: Dissolve the 1-alkyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes that could lead to exotherms, ensuring the absolute regioselectivity of the C2-deprotonation. Stir at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 20 mL). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol C: Selective Oxidation via Dess-Martin Periodinane

-

Preparation: Dissolve the (1-alkyl-1H-imidazol-2-yl)methanol derivative (1.0 equiv) in anhydrous DCM (0.1 M).

-

Oxidation: Add Dess-Martin periodinane (1.2 equiv) portion-wise at 0 °C. Causality: Anhydrous conditions prevent the hydrolysis of the hypervalent iodine reagent, ensuring stoichiometric efficiency. Starting at 0 °C controls the initial exothermic burst.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (disappearance of the polar alcohol spot).

-

Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts, while NaHCO₃ neutralizes the generated acetic acid, preventing protonation of the imidazole product. Extract with DCM, dry, and concentrate.

References

- Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents.PMC/NIH.

- Design, synthesis, and evaluation of novel heteroaromatic analogs of curcumin as anti-cancer agents.PMC/NIH.

- A Concise Synthesis, Docking Studies and Biological Evaluation of N-substituted 5-Butylimidazole Analogues as Potent Angiotensin II Receptor Blockers.

- (5-ethyl-1H-imidazol-2-yl)methanol.Benchchem.

- What is Imidazole-2-carboxaldehyde and its Applic

- Structure–Activity Relationship and Pharmacokinetic Studies (Dess-Martin Oxid

Sources

- 1. Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. Design, synthesis, and evaluation of novel heteroaromatic analogs of curcumin as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (5-ethyl-1H-imidazol-2-yl)methanol | 1075238-75-3 | Benchchem [benchchem.com]

Application Note: Purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde by Column Chromatography

Introduction & Physicochemical Profiling

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is a critical intermediate in the synthesis of complex pharmaceuticals, including kinase inhibitors and GPCR ligands. However, its purification via standard normal-phase silica gel chromatography is notoriously problematic. As a Senior Application Scientist, I frequently observe researchers struggling with low recovery yields, severe peak tailing, and unexpected degradation when isolating this molecule.

To design a self-validating purification protocol, we must first analyze the molecule's physicochemical profile:

-

The Basic Imidazole Nitrogen (N3): The unsubstituted nitrogen on the imidazole ring is a Lewis base (pKa ~7.0). Standard silica gel ( SiO2 ) possesses highly acidic surface silanol groups ( Si−OH , pKa ~4.5–5.5). When the basic imidazole interacts with these acidic sites, it results in strong hydrogen bonding and proton transfer, causing irreversible adsorption and severe peak tailing[1].

-

The Reactive C2-Carbaldehyde: Aldehydes attached to electron-deficient heterocycles are highly electrophilic. Prolonged residence time on an acidic column can lead to the formation of stable hydrates or auto-oxidation to 1-(4-methylbenzyl)-1H-imidazole-2-carboxylic acid[2].

-

The Lipophilic 4-Methylbenzyl Group: This bulky, non-polar moiety at the N1 position provides excellent solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate), allowing us to avoid highly polar, protic mobile phases that might otherwise react with the aldehyde.

Causality & Experimental Design

To overcome these challenges, the chromatographic system must be fundamentally altered. We cannot change the molecule, so we must change the stationary phase's behavior.

Stationary Phase Deactivation (The "Capping" Mechanism)

Standard silica gel will trap the target compound. To prevent this, we employ Triethylamine (TEA) as a sacrificial basic modifier[1][3]. By incorporating 1% (v/v) TEA into the mobile phase, the TEA molecules preferentially bind to and neutralize the acidic silanol sites. This "capping" mechanism prevents the basic imidazole nitrogen from interacting with the silica, allowing the molecule to elute in a sharp, concentrated band[3]. Alternatively, neutral alumina can be used, but TEA-deactivated silica offers superior resolution at a fraction of the cost[1].

Figure 1: TEA neutralizes acidic silanols, preventing irreversible imidazole binding.

The Dry Loading Strategy

Because the crude reaction mixture often contains viscous byproducts or unreacted starting materials, liquid loading directly onto the column bed can cause band broadening. Dry loading —adsorbing the crude mixture onto a small amount of silica gel and evaporating it to a free-flowing powder—ensures the sample enters the column as a perfectly flat, narrow band, maximizing resolution[1].

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system: you will visually confirm the deactivation of the silica via Thin Layer Chromatography (TLC) before committing your entire batch to the column.

Phase 1: System Validation (TLC Optimization)

-

Prepare Mobile Phases: Prepare two solvent systems:

-

System A: 50:50 Hexanes/Ethyl Acetate.

-

System B: 50:50 Hexanes/Ethyl Acetate + 1% (v/v) TEA.

-

-

Spot and Develop: Spot the crude mixture on two separate silica gel TLC plates. Develop one in System A and the other in System B.

-

Analyze Causality: Under UV light (254 nm), observe the target spot. In System A, the spot will likely streak from the baseline. In System B, the spot should be tight and circular (ideal Rf = 0.30 - 0.40). Do not proceed to column packing until System B yields a sharp spot.

Phase 2: Column Preparation & Dry Loading

-

Solvent Preparation: Prepare 1 Liter of the starting mobile phase: 90% Hexanes, 10% Ethyl Acetate, and 1% TEA (v/v).

-

Slurry Packing: Weigh out standard flash silica gel (60 Å, 40-63 µm). In a beaker, mix the silica with the starting mobile phase to create a uniform slurry. Pour this into the glass column.

-

Equilibration: Force 2-3 Column Volumes (CV) of the starting mobile phase through the bed using compressed air. This step is critical: it pre-saturates the acidic silanol groups with TEA before the target molecule is introduced[3].

-

Dry Loading: Dissolve the crude 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude product). Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained[1].

-

Application: Carefully pour the dry powder evenly onto the top of the packed column bed. Cover with a 1 cm layer of clean sea sand to protect the bed from solvent disruption.

Phase 3: Gradient Elution & Recovery

-

Elution: Begin eluting with the 90:10 Hexanes/EtOAc (+1% TEA) mixture. Gradually increase the polarity in a step-gradient fashion (e.g., 80:20, then 70:30, up to 50:50)[1].

-

Fraction Collection: Collect fractions in test tubes. The target compound is highly UV-active due to the conjugated imidazole-aldehyde system and the benzyl ring.

-

TLC Verification: Spot fractions on a TLC plate and develop using the optimized System B. Combine fractions containing the pure target compound.

-

Solvent Removal: Evaporate the combined fractions using a rotary evaporator (water bath at 30°C to protect the aldehyde).

-

High-Vacuum Polishing: Because TEA has a boiling point of 89°C, trace amounts will remain. Place the purified product under high vacuum (≤ 0.1 mbar) for 12–24 hours to ensure complete removal of the basic modifier.

Figure 2: Workflow for the purification of basic imidazole derivatives.

Quantitative Data & Troubleshooting

To assist in experimental planning, the following tables summarize expected outcomes based on stationary phase selection and the recommended gradient profile.

Table 1: Comparison of Stationary Phases for Imidazole Purification

| Stationary Phase | Additive | Resolution | Expected Recovery | Mechanistic Notes |

| Standard Silica Gel | None | Poor (Severe Tailing) | < 40% | Irreversible binding to acidic silanols; aldehyde degradation[1][2]. |

| Deactivated Silica | 1% TEA | Excellent (Sharp Bands) | > 85% | TEA caps acidic sites. Requires high-vacuum drying to remove TEA[3]. |

| Neutral Alumina | None | Good | 70 - 80% | Basic nature prevents degradation, but lower resolving power than silica[1][3]. |

| Amine-Functionalized | None | Excellent | > 90% | Ideal but highly expensive. Best for late-stage API purification[3]. |

Table 2: Recommended Gradient Elution Profile

| Column Volume (CV) | Hexanes (%) | EtOAc (%) | TEA (%) | Target Compound Status |

| 0 - 2 | 90 | 10 | 1.0 | Retained at the top of the column. Non-polar impurities elute. |

| 3 - 5 | 80 | 20 | 1.0 | Slow migration begins. |

| 6 - 8 | 70 | 30 | 1.0 | Target compound begins to elute. |

| 9 - 12 | 50 | 50 | 1.0 | Complete elution of the target compound. |

References

- "Technical Support Center: Purification of Imidazole Derivatives", Benchchem.

- "Technical Support Center: Column Chromatography of Alpha-Aminoketones", Benchchem.

- "Technical Support Center: Preparation of 1H-Imidazole-2-carboxaldehyde Oxime", Benchchem.

Sources

Application Note: High-Purity Recrystallization of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Abstract

This document provides a comprehensive technical guide to the purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications.[1] This guide moves beyond a simple recitation of steps to explain the underlying physicochemical principles, offering a systematic approach to solvent selection, detailed protocols for both single-solvent and two-solvent systems, and robust methods for purity validation. Troubleshooting guidance is included to address common challenges such as oiling out and poor crystal formation. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently and repeatedly obtain material of high purity.

Foundational Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique for nonvolatile organic solids that relies on the principle of differential solubility.[2] The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][3] Impurities, ideally, will either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (and thus stay in the mother liquor upon crystallization).[2]

1.1. Molecular Structure and Solubility Profile

The structure of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde dictates its solubility. The molecule possesses several key features:

-

A polar imidazole ring and an aldehyde group: These moieties can participate in dipole-dipole interactions and hydrogen bonding, suggesting solubility in polar solvents.

-

A non-polar 4-methylbenzyl (tolyl) group: This aromatic, hydrocarbon portion of the molecule imparts non-polar character, suggesting solubility in non-polar organic solvents.

This amphiphilic nature means that solvents of intermediate polarity, or specific mixtures of polar and non-polar solvents, are likely to be the most effective for recrystallization. Solvents like ethanol, isopropanol, ethyl acetate, and toluene are excellent starting points for investigation.[4][5]

1.2. The Criticality of Solvent Selection

The choice of solvent is the most important factor in a successful recrystallization. A systematic screening process is essential to identify the optimal solvent or solvent system. The goal is to find a solvent that provides a steep solubility curve with respect to temperature. This ensures minimal product is lost in the cold mother liquor, maximizing recovery.[3]

Protocol I: Systematic Solvent Screening

Before committing to a large-scale recrystallization, a small-scale solvent screening should be performed to identify the most suitable solvent system.

Objective: To empirically determine the best solvent for recrystallizing 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde from a selection of candidates.

Materials:

-

Crude 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

-

Test tubes (e.g., 10 x 75-mm)

-

Selection of test solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water, Heptane)

-

Hot plate or heating mantle

-

Glass stirring rod

Procedure:

-

Place a small amount (approx. 20-30 mg) of the crude compound into several separate test tubes.[6]

-

To each tube, add a different solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. If it dissolves completely in <1-2 mL of solvent at room temperature, the solvent is unsuitable as a single-solvent system.[7]

-

For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add small portions of the hot solvent until the solid just dissolves. Record the approximate volume used.

-

Allow the hot, clear solutions to cool slowly to room temperature.

-

Once at room temperature, place the test tubes in an ice-water bath to maximize crystallization.[4]

-

If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod below the solvent line.[8]

-

Record your observations in a table, noting the quality and quantity of crystals formed.

Data Interpretation:

| Solvent | Solubility at 20°C | Solubility at Boiling | Crystal Formation upon Cooling | Remarks |

| Isopropanol | Low | High | Abundant, well-formed crystals | Excellent Candidate |

| Ethyl Acetate | Medium | High | Some crystals, significant material in solution | Potential for two-solvent system |

| Toluene | Low | High | Good crystal formation | Good candidate, high boiling point |

| Heptane | Insoluble | Insoluble | Unsuitable as single solvent | Excellent Anti-solvent |

| Water | Insoluble | Insoluble | Unsuitable as single solvent | Potential anti-solvent with polar solvents |

| Ethanol | Medium-High | Very High | Poor recovery | Unsuitable as single solvent |

Table 1: Example of a solvent screening data log. The ideal solvent will show low solubility at 20°C, high solubility at its boiling point, and result in a high yield of crystals upon cooling.

Protocol II: Optimized Recrystallization Methods

Based on typical results from solvent screening for similar aromatic aldehydes and imidazole derivatives, isopropanol (a single solvent) and an ethyl acetate/heptane mixture (a two-solvent system) are presented as robust protocols.

3.1. Method A: Single-Solvent Recrystallization with Isopropanol

This is the preferred method when a suitable single solvent is identified.

Procedure:

-

Dissolution: Place the crude 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil using a hot plate.

-

Achieve Saturation: Continue adding hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to form a saturated solution.[4]

-

(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

-

Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities from the crystal surfaces.[2][8]

-

Drying: Continue to draw air through the funnel to partially dry the crystals. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

3.2. Method B: Two-Solvent Recrystallization with Ethyl Acetate & Heptane

This method is used when no single solvent has ideal properties. One solvent (the "solvent," e.g., ethyl acetate) dissolves the compound well, while the other (the "anti-solvent" or "insoluble solvent," e.g., heptane) does not. The two solvents must be miscible.[4]

Procedure:

-

Dissolution: Dissolve the crude compound in the minimum amount of boiling ethyl acetate in an Erlenmeyer flask.

-

Induce Crystallization: While keeping the solution hot, add heptane dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

-

Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

-

Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Maximize Yield & Isolate: Follow steps 5-8 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/heptane (in the same approximate ratio that induced crystallization) for the final wash.

Workflow Visualization

The following diagrams illustrate the decision-making and procedural flow for the purification process.

Caption: Workflow for systematic solvent selection.

Caption: General single-solvent recrystallization workflow.

Purity Assessment and Troubleshooting

5.1. Validation of Purity

-

Melting Point: A pure compound will have a sharp melting point range (typically < 2°C). Compare the experimental value to the literature value if available. Impurities typically depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the recrystallized product and multiple spots (or a spot for the product plus impurities) for the crude material and mother liquor.

-

Appearance: The purified product should consist of well-formed crystals, often with a lighter color than the crude starting material.

5.2. Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| Oiling Out | The solution is supersaturated above the compound's melting point; cooling is too rapid. | Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure slow, insulated cooling.[5] |

| No Crystals Form | Solution is not sufficiently saturated; supersaturation is preventing nucleation. | Try scratching the inner surface of the flask with a glass rod; add a seed crystal of the pure compound; boil off some solvent to increase concentration and re-cool.[8] |

| Low Recovery | Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration. | Ensure minimum solvent volume is used; ensure thorough cooling in an ice bath; pre-heat all glassware for hot filtration.[8] |

| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Treat the hot solution with a small amount of activated charcoal before the hot filtration step.[4] |

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded approach to the purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde. By combining a theoretical understanding of solubility with a systematic experimental methodology, researchers can effectively remove impurities and obtain a final product of high purity, suitable for the stringent requirements of pharmaceutical development and other advanced applications.

References

- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P

-

Experiment 2: Recrystallization - University of Manitoba. (URL: [Link])

-

Recrystallization - University of Wisconsin-Green Bay. (URL: [Link])

-

Solvent selection for recrystallization: An undergraduate organic experiment - Journal of Chemical Education. (URL: [Link])

-

1H-Imidazole-2-carboxaldehyde, 4-methyl- - ChemBK. (URL: [Link])

-

3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (URL: [Link])

-

Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (URL: [Link])

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

-

RECRYSTALLISATION - University of Sydney. (URL: [Link])

-

Imidazole Derivatives From Benzoin Moiety - IJRPR. (URL: [Link])

-

Supporting Information - Beilstein Journals. (URL: [Link])

- CN109020969B - Imidazole derivatives and preparation method and application thereof - Google P

-

Please suggest a method to purify an aromatic aldehyde after an SNAr reaction - ResearchGate. (URL: [Link])

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (URL: [Link])

-

1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. (URL: [Link])

-

4-Methyl-1H-Imidazole-2-Carbaldehyde - Bouling Chemical Co., Limited. (URL: [Link])

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. (URL: [Link])

-

1H-Imidazole-2-carboxaldehyde.pdf - Cheméo. (URL: [Link])

-

FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES - Arkivoc. (URL: [Link])

Sources

- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 2. Recrystallization [sites.pitt.edu]

- 3. studymind.co.uk [studymind.co.uk]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Use of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in the synthesis of antifungal agents

Application Note: 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in the Synthesis of Novel Antifungal Agents

Executive Summary

The rapid emergence of multi-drug resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has accelerated the demand for novel antifungal pharmacophores[1]. While azole antifungals remain the clinical gold standard, targeted structural diversification is required to overcome target-site mutations. 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (CAS 1249710-80-2) serves as a highly privileged, bifunctional building block in medicinal chemistry. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this specific carbaldehyde intermediate to generate high-affinity lanosterol 14α-demethylase (CYP51) inhibitors.

Mechanistic Rationale: The Causality of the Scaffold

The efficacy of azole antifungals relies on their ability to disrupt fungal cell membrane integrity by halting ergosterol biosynthesis[2]. The structural components of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde are uniquely suited for this target:

-

The Imidazole Core (Heme Coordination): The sp2-hybridized nitrogen (N3) of the imidazole ring possesses an unshared electron pair that forms a coordinate covalent bond with the heme iron (Fe3+) in the active site of CYP51[3]. This competitive inhibition prevents the natural substrate, lanosterol, from binding.

-

The N1-(4-Methylbenzyl) Motif (Hydrophobic Anchoring): The lipophilic 4-methylbenzyl group acts as a hydrophobic anchor. It fits precisely into the non-polar substrate-binding pocket of the CYP51 enzyme, significantly enhancing the binding affinity and residence time compared to unsubstituted imidazoles.

-

The C2-Carbaldehyde Handle (Synthetic Versatility): The aldehyde group at the 2-position acts as an electrophilic hub. It allows for rapid functionalization via condensation (forming hydrazones/imines)[4] or reduction (forming alcohols for subsequent etherification)[3], enabling extensive Structure-Activity Relationship (SAR) profiling.

Figure 1: Mechanism of Action: CYP51 inhibition by 1-(4-Methylbenzyl)-1H-imidazole derivatives.

Synthetic Workflows & Experimental Protocols

To leverage this intermediate, two primary synthetic pathways are utilized to generate distinct libraries of antifungal candidates.

Figure 2: Divergent synthetic workflows utilizing the carbaldehyde intermediate.

Protocol A: Synthesis of Imidazole-Hydrazone Derivatives

Hydrazones derived from imidazole-2-carbaldehydes have demonstrated potent, broad-spectrum antifungal activity[4][5].

-

Causality of Method: The reaction utilizes glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the carbaldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the primary amine of the benzohydrazide, followed by dehydration to form the stable C=N bond.

-

Self-Validating Step: The progression of the reaction is self-validating via the precipitation of the hydrazone product, which is typically insoluble in cold ethanol, driving the thermodynamic equilibrium forward.

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in 15 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the selected substituted benzohydrazide (e.g., 4-chlorobenzohydrazide) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to initiate protonation.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 4–6 hours. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

-

Isolation: Upon completion (indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture to 0–5°C in an ice bath. The target imidazole-hydrazone will precipitate out of the solution.

-

Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield the pure compound.

-

Validation: Confirm the structure via FT-IR. The successful conversion is marked by the disappearance of the aldehyde C=O stretch at ~1690 cm⁻¹ and the appearance of the imine C=N stretch at ~1600 cm⁻¹[4].

Protocol B: Synthesis of Imidazole-Ether Derivatives

This protocol mimics the structural topology of established drugs like miconazole by creating a diaryl-ether linkage.

-

Causality of Method: Sodium borohydride (NaBH₄) is selected for the initial reduction because it selectively reduces the aldehyde to a primary alcohol without reducing the aromatic imidazole ring[3]. The subsequent Williamson ether synthesis utilizes a strong base (NaH) to deprotonate the alcohol, creating a potent alkoxide nucleophile that displaces the halide from an aryl/alkyl halide.

Step-by-Step Procedure:

-

Reduction: Dissolve 2.0 mmol of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in 20 mL of methanol. Cool the flask to 0°C. Slowly add 2.4 mmol of NaBH₄ in small portions to prevent aggressive hydrogen evolution. Stir for 2 hours at room temperature.

-

Quenching: Quench the reaction with 5 mL of distilled water, evaporate the methanol in vacuo, and extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the (1-(4-methylbenzyl)-1H-imidazol-2-yl)methanol intermediate[3].

-

Etherification: In a dry, argon-purged flask, dissolve the intermediate (1.0 mmol) in anhydrous DMF (10 mL). Cool to 0°C and add Sodium Hydride (1.5 mmol, 60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases.

-

Coupling: Add the desired aryl/alkyl halide (e.g., 2,4-dichlorobenzyl chloride, 1.2 mmol) dropwise. Stir at room temperature for 12 hours.

-

Workup: Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry, and purify via silica gel column chromatography.

Quantitative Data: Antifungal Efficacy Profiling

The derivatives synthesized from 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde are evaluated for their Minimum Inhibitory Concentration (MIC). The table below summarizes representative in vitro data for the synthesized libraries against standard fungal strains, demonstrating the impact of the 4-methylbenzyl scaffold and subsequent functionalization[1][5].

| Compound Class | R-Group Substitution | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | C. neoformans MIC (µg/mL) |

| Imidazole-Hydrazone | 4-Chloro-phenyl | 2.5 | 8.0 | 4.0 |

| Imidazole-Hydrazone | 4-Nitro-phenyl | 1.25 | 4.0 | 2.0 |